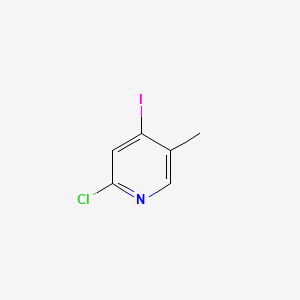

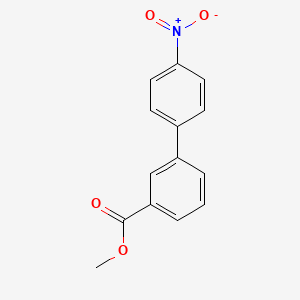

Methyl 3-(4-nitrophenyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 3-(4-nitrophenyl)benzoate” is a chemical compound with the molecular formula C15H13NO4 . It has an average mass of 271.268 Da and a monoisotopic mass of 271.084473 Da .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for creating similar compounds. For instance, benzyl halides are widely used as alkylation reagents in drug synthesis . A new HPLC-UV derivatization approach has been developed for the determination of potential genotoxic benzyl halides in drug substances . This method has high specificity and sensitivity .Molecular Structure Analysis

“this compound” contains a total of 31 bonds, including 20 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, and 1 nitro group .Chemical Reactions Analysis

The compound can be involved in various chemical reactions. For instance, it can undergo hydrolysis, a reaction that has been studied using the Hammett linear free-energy relationship (LFER) to compare the electronic effects of various para-substitutions .Physical And Chemical Properties Analysis

The compound has an average mass of 271.268 Da and a monoisotopic mass of 271.084473 Da . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Biodegradation and Environmental Decontamination : Bhushan et al. (2000) studied the biodegradation of 3-methyl-4-nitrophenol, a compound closely related to methyl 3-(4-nitrophenyl)benzoate. They found that a specific strain of Ralstonia sp. could utilize this compound as a carbon source, suggesting its potential in bioremediation of environments contaminated with similar compounds (Bhushan et al., 2000).

Liquid Crystal Research : Takenaka and Teshima (1994) investigated the thermal properties of liquid crystals containing 4-nitrophenyl 4-(4-alkoxybenzoyloxy)benzoates, which include structures similar to this compound. Their research focused on how different substituents affect the liquid crystalline properties of these compounds (Takenaka & Teshima, 1994).

Chemical Reactions and Mechanism Studies : Um et al. (2005) explored the chemical reactions of 4-nitrophenyl X-substituted 2-methylbenzoates, closely related to this compound. Their research provided insights into the reaction rates, mechanisms, and resonance contributions in these types of compounds (Um et al., 2005).

Optical Storage and Polymer Research : Meng et al. (1996) studied the use of nitrophenyl compounds in the development of azo polymers for reversible optical storage. Their work contributes to the understanding of the cooperative motion of polar side groups in amorphous polymers, which is relevant for the development of advanced optical materials (Meng et al., 1996).

X-ray Crystallographic Studies : Little et al. (2008) conducted X-ray crystallographic studies on methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate and related compounds, providing valuable structural information that can be applied in various fields of chemistry (Little et al., 2008).

Mecanismo De Acción

Target of Action

Methyl 3-(4-nitrophenyl)benzoate is a complex organic compound that interacts with various targets. The primary targets of this compound are the aromatic ring and the ester . The electrophiles attack the ring, while the nucleophiles attack the carbonyl center .

Mode of Action

The mode of action of this compound involves a series of chemical reactions. Electrophiles, which are species attracted to electrons, attack the aromatic ring of the compound . This is illustrated by acid-catalyzed nitration with nitric acid, which results in the formation of Methyl 3-nitrobenzoate . On the other hand, nucleophiles, which are species that donate an electron pair, attack the carbonyl center . This is demonstrated by the hydrolysis reaction with the addition of aqueous sodium hydroxide (NaOH), resulting in the formation of methanol and sodium benzoate .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the processes of nitration and hydrolysis . Nitration is a substitution reaction where a nitro group replaces a hydrogen atom in the aromatic ring . Hydrolysis, on the other hand, is a reaction involving the breaking of a bond in a molecule using water . The downstream effects of these reactions include the formation of new compounds such as Methyl 3-nitrobenzoate and sodium benzoate .

Result of Action

The result of the action of this compound is the formation of new compounds. When it undergoes nitration, Methyl 3-nitrobenzoate is formed . When it undergoes hydrolysis, methanol and sodium benzoate are produced .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of the nitration reaction can be affected by the temperature and the concentration of the nitric acid . Similarly, the rate of the hydrolysis reaction can be influenced by the pH of the environment and the temperature .

Safety and Hazards

While specific safety data for “Methyl 3-(4-nitrophenyl)benzoate” was not found, similar compounds require careful handling. For instance, Methyl 4-methyl-3-nitrobenzoate should be handled with personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It is known that benzoic acid derivatives can interact with various enzymes and proteins

Cellular Effects

It is known that benzoic acid derivatives can influence cell function . They may impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Benzoic acid derivatives are known to be involved in various metabolic pathways

Propiedades

IUPAC Name |

methyl 3-(4-nitrophenyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-19-14(16)12-4-2-3-11(9-12)10-5-7-13(8-6-10)15(17)18/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHTYTPKNDUBMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718389 |

Source

|

| Record name | Methyl 4'-nitro[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107558-26-9 |

Source

|

| Record name | Methyl 4'-nitro[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598695.png)

![5-Bromo-1-isopropyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B598696.png)

![2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine](/img/structure/B598706.png)

![Cyclohexanethiol,5-methyl-2-(1-methylethyl)-,(2S,5R)-[partial]-(9CI)](/img/no-structure.png)

![2-Oxa-6-thiaspiro[3.3]heptane](/img/structure/B598713.png)